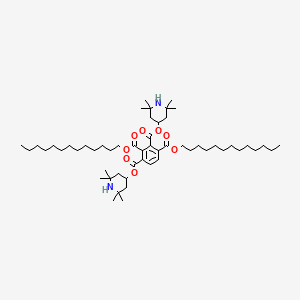
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters: is a complex organic compound with a molecular formula of C54H92N2O8 and a molecular weight of 897.3169. This compound is known for its use in various industrial applications, particularly in the formulation of specialized polymers, resins, coatings, and adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Butanetetracarboxylicacid can be synthesized by the oxidative cleavage of tetraphthalic acid or anhydride using ozone-containing gas, followed by oxygen-containing gas. The mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-Butanetetracarboxylicacid involves similar oxidative processes, ensuring high purity and yield. The compound is often used as a cross-linking agent in the textile industry to improve the properties of cotton fabrics .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Butanetetracarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding anhydride.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form esters and amides.
Common Reagents and Conditions:
Oxidation: Ozone and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alcohols and amines are used to form esters and amides, respectively.
Major Products Formed:
Anhydrides: Formed through oxidation.
Simpler Carboxylic Acids: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Applications De Recherche Scientifique
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of specialized polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry to improve the properties of fabrics, such as anti-pilling, wrinkle resistance, and flame retardancy.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Butanetetracarboxylicacid involves its ability to form stable complexes with various substrates. The compound’s multiple carboxylic acid groups allow it to interact with different molecular targets, forming coordination polymers and enhancing the properties of the materials it is used with . The molecular targets and pathways involved include the formation of stable ester and amide bonds, which contribute to the compound’s effectiveness as a cross-linking agent .
Comparaison Avec Des Composés Similaires
1,2,4,5-Benzenetetracarboxylic acid: Another tetracarboxylic acid used in similar applications.
Tricarballylic acid: A tricarboxylic acid with similar cross-linking properties.
Citric acid: A common tricarboxylic acid used in various industrial applications.
Uniqueness: 1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, is unique due to its combination of multiple carboxylic acid groups and the presence of 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl ester groups. This unique structure allows it to form stable complexes and enhance the properties of materials more effectively than other similar compounds.
Propriétés
Formule moléculaire |
C54H92N2O8 |
|---|---|
Poids moléculaire |
897.3 g/mol |
Nom IUPAC |
2-O,4-O-bis(2,2,6,6-tetramethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C54H92N2O8/c1-11-13-15-17-19-21-23-25-27-29-31-35-61-47(57)43-33-34-44(48(58)63-41-37-51(3,4)55-52(5,6)38-41)45(46(43)50(60)64-42-39-53(7,8)56-54(9,10)40-42)49(59)62-36-32-30-28-26-24-22-20-18-16-14-12-2/h33-34,41-42,55-56H,11-32,35-40H2,1-10H3 |
Clé InChI |
PKGRRIWSDIEVAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(NC(C3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
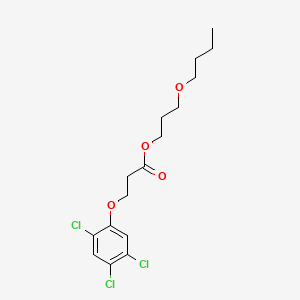
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
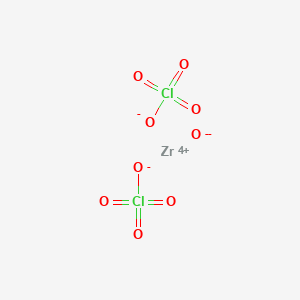


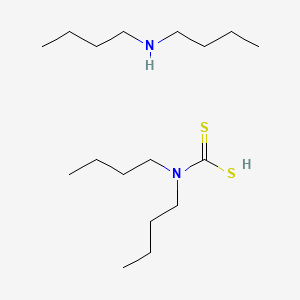
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
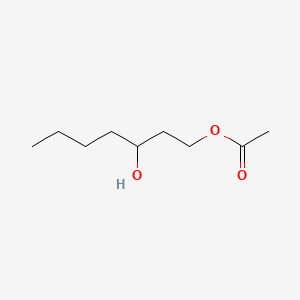
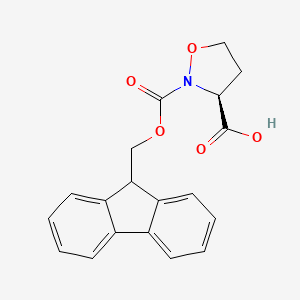


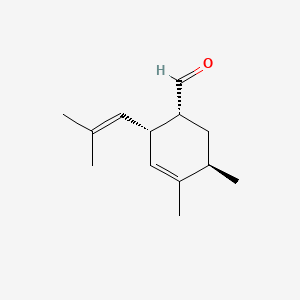
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
